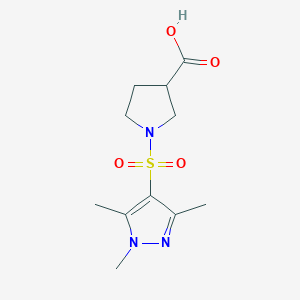
1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H17N3O4S and its molecular weight is 287.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
- IUPAC Name : this compound
- Molecular Formula : C12H19N3O4S
- Molecular Weight : 301.362 g/mol
- CAS Number : 956439-57-9
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor effects. Specifically, compounds similar to 1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidine have shown efficacy against various cancer cell lines. For instance:
- Mechanism : These compounds often inhibit key signaling pathways involved in tumor growth, such as BRAF(V600E) and EGFR pathways .
- Case Study : A study on pyrazole carboxamides demonstrated notable cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with doxorubicin, suggesting a synergistic effect that enhances therapeutic outcomes .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented:
- Mechanism : These compounds inhibit the production of pro-inflammatory cytokines like TNF-alpha and nitric oxide (NO), which are critical in inflammatory responses .
- Research Findings : In vitro studies have shown that certain pyrazole derivatives can significantly reduce inflammation markers in cell cultures exposed to lipopolysaccharides (LPS) .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been explored:
- Activity Spectrum : Several synthesized pyrazole compounds displayed moderate to excellent activity against various bacterial strains and fungi .
- Example : A series of pyrazole carboxamide derivatives were tested against phytopathogenic fungi and showed promising antifungal activity, indicating their potential in agricultural applications .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds:
| Structural Feature | Impact on Activity |
|---|---|
| Pyrazole Ring | Essential for biological activity; enhances binding affinity to target enzymes |
| Sulfonyl Group | Increases solubility and bioavailability |
| Carboxylic Acid | Contributes to interaction with biological targets through ionic bonding |
Properties
IUPAC Name |
1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-7-10(8(2)13(3)12-7)19(17,18)14-5-4-9(6-14)11(15)16/h9H,4-6H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCWQFPUHOIMJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














